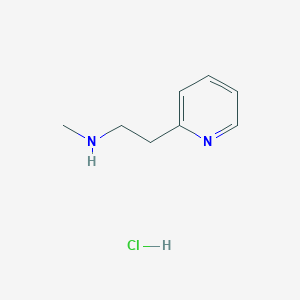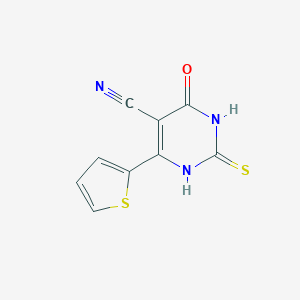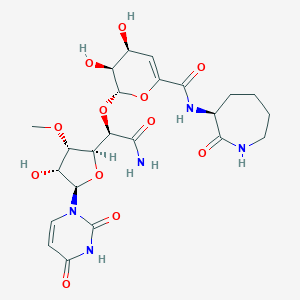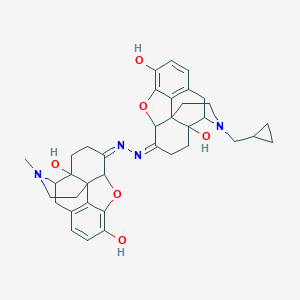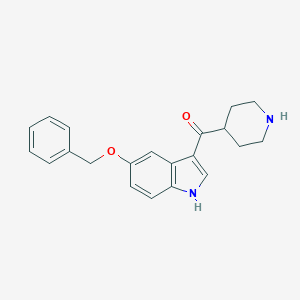
2-methyl-2-(4-sulfamoylphenyl)propanoic Acid
Übersicht
Beschreibung
2-methyl-2-(4-sulfamoylphenyl)propanoic acid is a chemical compound that is commonly referred to as Mefenamic acid. It is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation in conditions such as arthritis, menstrual cramps, and headache. The chemical formula for Mefenamic acid is C15H15NO2S, and it has a molecular weight of 241.35 g/mol.
Wirkmechanismus
Mefenamic acid works by inhibiting the COX enzyme, which is responsible for the production of prostaglandins. Prostaglandins are mediators of pain and inflammation, and by inhibiting their production, Mefenamic acid can reduce pain and inflammation. Mefenamic acid also has antipyretic properties, which means that it can reduce fever by acting on the hypothalamus.
Biochemical and physiological effects:
Mefenamic acid has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It can reduce pain and inflammation by inhibiting the COX enzyme, which is responsible for the production of prostaglandins. Mefenamic acid can also reduce fever by acting on the hypothalamus. However, Mefenamic acid has been shown to have some adverse effects, such as gastrointestinal bleeding, renal toxicity, and hypersensitivity reactions.
Vorteile Und Einschränkungen Für Laborexperimente
Mefenamic acid has been widely used in laboratory experiments to study the mechanisms of pain and inflammation. It is a well-established 2-methyl-2-(4-sulfamoylphenyl)propanoic Acid that has been extensively studied for its anti-inflammatory and analgesic properties. However, Mefenamic acid has some limitations in laboratory experiments, such as its potential toxicity and adverse effects. Researchers need to be careful when using Mefenamic acid in laboratory experiments and should take appropriate precautions to ensure the safety of the experiment.
Zukünftige Richtungen
There are several future directions for research on Mefenamic acid. One area of research could be the development of new formulations of Mefenamic acid that have improved efficacy and safety profiles. Another area of research could be the investigation of the molecular mechanisms of Mefenamic acid's anti-inflammatory and analgesic properties. Researchers could also investigate the potential use of Mefenamic acid in the treatment of other conditions, such as cancer and autoimmune diseases.
Conclusion:
Mefenamic acid is a well-established 2-methyl-2-(4-sulfamoylphenyl)propanoic Acid that has been extensively studied for its anti-inflammatory and analgesic properties. It works by inhibiting the COX enzyme, which is responsible for the production of prostaglandins. Mefenamic acid has been used in laboratory experiments to study the mechanisms of pain and inflammation, but it has some limitations in terms of its potential toxicity and adverse effects. There are several future directions for research on Mefenamic acid, including the development of new formulations and the investigation of its molecular mechanisms and potential use in the treatment of other conditions.
Wissenschaftliche Forschungsanwendungen
Mefenamic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins, which are mediators of pain and inflammation. Mefenamic acid has also been shown to have antipyretic properties, which means that it can reduce fever.
Eigenschaften
IUPAC Name |
2-methyl-2-(4-sulfamoylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-10(2,9(12)13)7-3-5-8(6-4-7)16(11,14)15/h3-6H,1-2H3,(H,12,13)(H2,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTDUMWGEIZVMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)S(=O)(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448125 | |
| Record name | 2-methyl-2-(4-sulfamoylphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
374067-95-5 | |
| Record name | 2-methyl-2-(4-sulfamoylphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





